![molecular formula C21H19ClN2O3 B2398106 1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-66-5](/img/structure/B2398106.png)
1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
The compound, identified through its structural formulation, plays a pivotal role in the synthesis of various derivatives that exhibit unique properties. A notable method involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding high yields of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates, upon dehydration, transform into the target chromeno[2,3-c]pyrrol-3,9-diones, demonstrating a versatile approach to accessing a broad range of derivatives for further application studies (Vydzhak & Panchishyn, 2010).
Molecular Interaction and Reactivity
Further insights into the reactivity of structurally related compounds highlight their potential in forming complex molecular assemblies. For instance, the investigation into 1,4-dihydropyridine derivatives showcases diverse stimulus-responsive fluorescent properties in solid states, attributed to different molecular stacking modes. Such compounds, including variations with 4-(dimethylamino)styryl groups, exhibit reversible piezochromism and solvent-induced emission changes, underscoring their application in molecular electronics and photonics (Lei et al., 2016).
Antibacterial Activity
The synthesis and evaluation of novel derivatives, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, have also been explored for their antibacterial properties. Employing methods like the Baker-Venkatraman transformation, researchers have developed compounds showing efficacy against both gram-negative and gram-positive bacteria, suggesting the therapeutic potential of these molecules in addressing antibiotic resistance (Sheikh et al., 2009).
Photophysical Properties
Research on the photophysical properties of related compounds, particularly those involving piezochromic and acidochromic behaviors, presents opportunities for their use in sensing applications. The ability of these molecules to exhibit different fluorescent responses under mechanical or chemical stimuli provides a foundation for developing advanced materials for imaging and sensing technologies (Yamamoto & Tamiaki, 2015).
properties
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(dimethylamino)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-23(2)10-11-24-18(13-6-5-7-14(22)12-13)17-19(25)15-8-3-4-9-16(15)27-20(17)21(24)26/h3-9,12,18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUUUKSMAGYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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